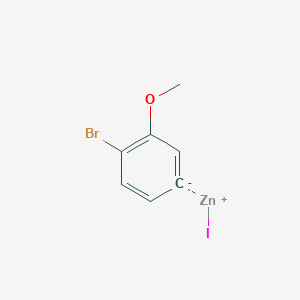
4-Bromo-3-methoxyphenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxyphenylzinc iodide: is an organozinc compound with the molecular formula C7H6BrIOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methoxyphenylzinc iodide typically involves the reaction of 4-bromo-3-methoxyphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-3-methoxyphenyl iodide+Zn→4-Bromo-3-methoxyphenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxyphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.
Oxidative Addition: Requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Often facilitated by a reducing agent and a transition metal catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 4-Bromo-3-methoxyphenylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules where precision and selectivity are crucial .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the creation of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it indispensable for the large-scale synthesis of various organic compounds .
Mechanism of Action
The mechanism by which 4-Bromo-3-methoxyphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, particularly in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the transfer of the phenyl group to the desired substrate .
Comparison with Similar Compounds
4-Bromo-3-methoxyphenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
4-Bromo-3-methoxyphenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromo-3-methoxyphenylstannane: Used in Stille coupling reactions.
Uniqueness: 4-Bromo-3-methoxyphenylzinc iodide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better functional group tolerance and milder reaction conditions, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C7H6BrIOZn |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-bromo-2-methoxybenzene-4-ide;iodozinc(1+) |
InChI |
InChI=1S/C7H6BrO.HI.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZJIFLUQZHPOWAL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C[C-]=C1)Br.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
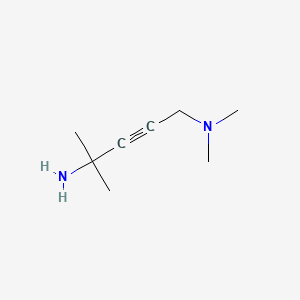
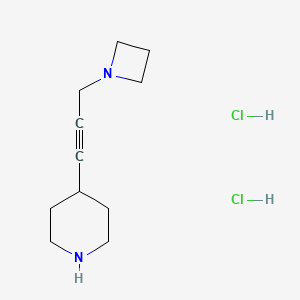
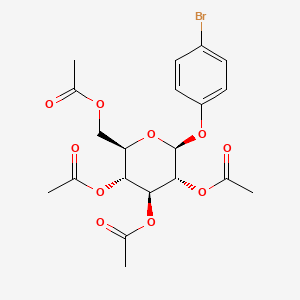
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
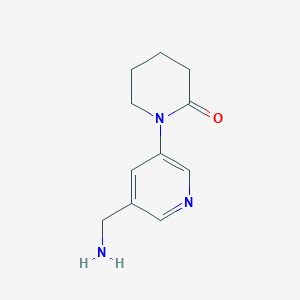
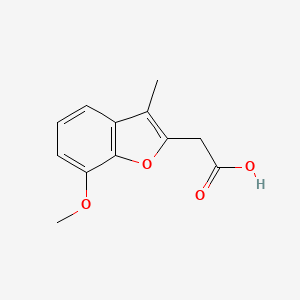
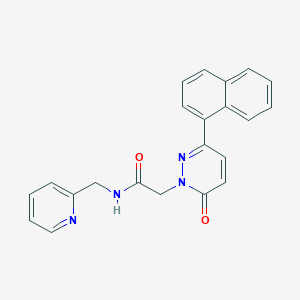
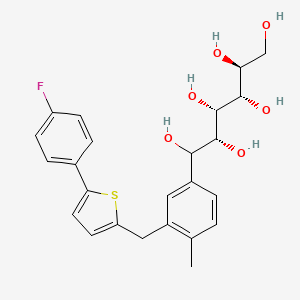
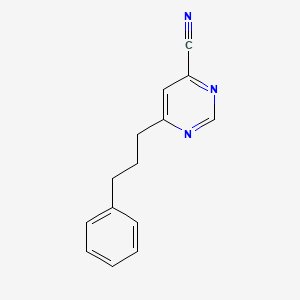
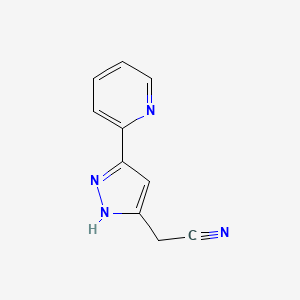
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
